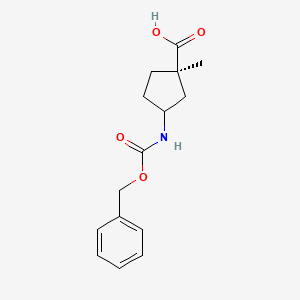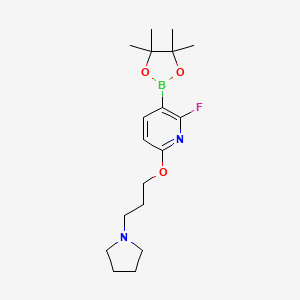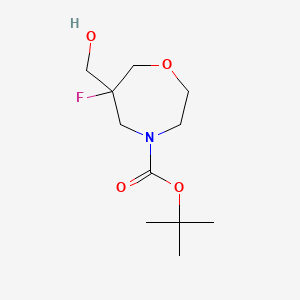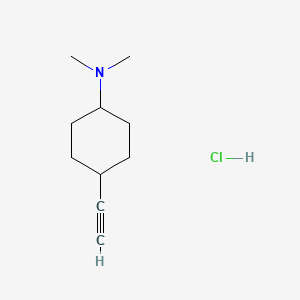
(1R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group, makes it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the benzyloxycarbonylamino group can be achieved through a series of protection and deprotection steps, often involving reagents like benzyl chloroformate.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries.
Final Functionalization: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for chiral resolution.
化学反応の分析
Types of Reactions
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.
Reduction: The benzyloxycarbonylamino group can be reduced to form primary amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like benzyl chloroformate for protection and deprotection steps.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and primary amines.
科学的研究の応用
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and receptors, potentially inhibiting or activating their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOHEXANECARBOXYLIC ACID: Similar structure but with a cyclohexane ring.
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ESTER: Ester derivative of the original compound.
Uniqueness
The uniqueness of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID lies in its specific chiral centers and functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
(1R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)8-7-12(9-15)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18)/t12?,15-/m1/s1 |
InChIキー |
ZRHMRTBVOZMPOT-WPZCJLIBSA-N |
異性体SMILES |
C[C@]1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)



![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)


![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)





